Product packaging for 2-(2,5-Dimethylfuran-3-yl)piperidine(Cat. No.:)

2-(2,5-Dimethylfuran-3-yl)piperidine

Cat. No.: B13258615
M. Wt: 179.26 g/mol
InChI Key: WHNORUOQLIDAGX-UHFFFAOYSA-N
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Description

2-(2,5-Dimethylfuran-3-yl)piperidine ( 1270332-89-2) is a chemical compound with the molecular formula C₁₁H₁₇NO and a molecular weight of 179.26 g/mol . It features a piperidine ring, a common structural motif in medicinal chemistry, linked to a 2,5-dimethylfuran group . Piperidine derivatives are of significant interest in pharmaceutical research due to their prevalence in FDA-approved medications and their role as key building blocks in drug discovery for a wide range of therapeutic areas . The integration of the furan heterocycle adds further complexity, making this compound a valuable scaffold for the synthesis and exploration of novel bioactive molecules. Researchers can utilize this compound in the development of new pharmaceutical candidates, as a building block in organic synthesis, or as a standard in analytical studies. This product is intended for research and further manufacturing applications only and is not intended for direct human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H17NO B13258615 2-(2,5-Dimethylfuran-3-yl)piperidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

2-(2,5-dimethylfuran-3-yl)piperidine

InChI

InChI=1S/C11H17NO/c1-8-7-10(9(2)13-8)11-5-3-4-6-12-11/h7,11-12H,3-6H2,1-2H3

InChI Key

WHNORUOQLIDAGX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(O1)C)C2CCCCN2

Origin of Product

United States

Comprehensive Analysis of Chemical Reactivity and Mechanistic Transformations

Reactivity Profiles of the Dimethylfuran Moiety

The furan (B31954) ring, particularly when substituted with electron-donating methyl groups, is a highly activated aromatic system. Its reactivity is characterized by a susceptibility to electrophilic attack and a propensity to participate in cycloaddition reactions, though this aromaticity can be disrupted through ring-opening or oxidative processes.

Furan and its derivatives undergo electrophilic aromatic substitution more readily than benzene (B151609) due to the electron-donating effect of the ring oxygen, which stabilizes the cationic intermediate (the sigma complex). pearson.compearson.comwikipedia.org The oxygen's lone pair enhances the electron density of the ring, making it highly susceptible to attack by electrophiles. pearson.com In substituted furans, the position of substitution is directed by the existing groups. For 2,5-dimethylfuran (B142691), the methyl groups are activating and direct incoming electrophiles to the C3 and C4 positions. In the case of 2-(2,5-Dimethylfuran-3-yl)piperidine, the C3 position is already occupied. Therefore, electrophilic attack would be directed to the remaining vacant C4 position. The piperidine (B6355638) ring, being an alkyl substituent, is also an activating group, further enhancing the reactivity of the furan ring towards electrophiles.

The stability of the intermediate carbocation plays a crucial role in determining the regioselectivity. Attack at the positions adjacent to the oxygen (alpha positions, C2 and C5) is generally favored in furan itself because the positive charge in the resulting sigma complex can be more effectively delocalized through resonance, including a structure where the oxygen atom bears the positive charge. pearson.comquora.com However, with the C2 and C5 positions blocked by methyl groups, substitution is forced to the beta position (C4).

Typical electrophilic substitution reactions applicable to this system include nitration, halogenation, sulfonation, and Friedel-Crafts reactions, though often requiring milder conditions than those used for benzene to avoid polymerization or ring degradation. pearson.comyoutube.com

The aromatic stability of the furan ring can be overcome under certain conditions, leading to ring-opening reactions. A primary example is acid-catalyzed hydrolysis. In the presence of aqueous acid, 2,5-dimethylfuran undergoes ring cleavage to yield 2,5-hexanedione. researchgate.netmdpi.com The proposed mechanism involves the initial protonation of the furan ring, followed by the addition of water and subsequent tautomerization to the dicarbonyl product. researchgate.net This reaction can be a significant side reaction in processes intended to modify the furan ring under acidic conditions. researchgate.netacs.org

Metal catalysts can also facilitate the ring-opening of furanic compounds. For instance, ruthenium-based catalysts have been investigated for the selective ring-opening of 2,5-dimethylfuran to produce linear oxygenates like 2-hexanol (B165339) and 2-hexanone. nih.gov Gold and gold-palladium catalysts have been shown to catalyze the oxidative ring-opening of 2,5-dimethylfuran to hex-3-ene-2,5-dione under mild conditions using molecular oxygen. researchgate.netresearchgate.net

Table 1: Selected Ring-Opening Reactions of 2,5-Dimethylfuran
Reagents and ConditionsPrimary ProductReference
Aqueous perchloric acid, 25°C2,5-Hexanedione researchgate.net
H₂O, H₂SO₄ (sub-stoichiometric), 50°C2,5-Hexanedione mdpi.com
Ru/C catalyst, H₂2-Hexanol, 2-Hexanone nih.gov
Au/Graphite catalyst, O₂, 75°Chex-3-ene-2,5-dione researchgate.net

The double bonds within the furan ring are susceptible to oxidative cleavage, notably through ozonolysis. The reaction of 2,5-dimethylfuran with ozone proceeds via the formation of a primary ozonide, which then rearranges to Criegee intermediates. rsc.orgrsc.org Subsequent decomposition of these intermediates leads to a variety of smaller carbonyl and carboxyl compounds. researchgate.net

Recent studies on the gas-phase ozonolysis of 2,5-dimethylfuran have identified several key products, including formaldehyde, methylglyoxal, glyoxal, acetic acid, and acetic anhydride (B1165640). rsc.org The formation of these products is explained through complex isomerization and decomposition pathways of the initially formed Criegee intermediates. rsc.orgrsc.org The rate of ozonolysis for 2,5-dimethylfuran is significantly faster than for unsubstituted furan, highlighting the activating effect of the methyl substituents. rsc.org While this process represents a degradation pathway, it provides insight into the fundamental reactivity of the furan ring system.

The furan ring in 2,5-dimethylfuran can act as a conjugated diene in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. researchgate.netrsc.orgnih.gov A significant application of this reactivity is the reaction of 2,5-dimethylfuran with ethylene (B1197577) to produce a 7-oxabicyclo[2.2.1]heptene derivative (an oxanorbornene). acs.org This initial cycloadduct can then undergo an acid-catalyzed dehydration (aromatization) to yield p-xylene, a valuable commodity chemical. acs.orgmdpi.comosti.gov

Cycloaddition : The [4+2] reaction between the furan diene and a dienophile (e.g., ethylene, vinylene carbonate, maleimides). acs.orgrsc.orgmdpi.com This step can be influenced by catalysts, with Lewis acids sometimes used to activate the dienophile, and confinement effects within materials like zeolites promoting the reaction. acs.orgmdpi.com

Dehydration : The elimination of the oxygen bridge as a molecule of water to form a stable aromatic ring. This step requires an acid catalyst, with Brønsted acids being particularly effective. acs.orgmdpi.com

The stereoselectivity of the Diels-Alder reaction (endo vs. exo) is an important consideration. For reactions with dienophiles like maleimides, the kinetically favored product is often the endo isomer, while the exo isomer is typically more thermodynamically stable. mdpi.com In the reaction of 2,5-dimethylfuran with vinylene carbonate, the system slowly equilibrates to favor the formation of the exo isomer. rsc.orgrsc.org

Table 2: Diels-Alder Reactions of 2,5-Dimethylfuran
DienophileCatalyst/ConditionsProduct after DehydrationReference
EthyleneHY Zeolite (Brønsted acid)p-Xylene acs.org
EthyleneSulfated/Phosphated Metal Oxidesp-Xylene mdpi.com
Vinylene CarbonateThermal (130°C)(Not applicable) rsc.orgrsc.org
MaleimidesOften non-catalyticSubstituted Phthalimides mdpi.com

Reactivity Profiles of the Piperidine Moiety

The piperidine ring is a saturated N-heterocycle. Unlike the aromatic furan ring, its reactivity is dominated by the properties of the secondary amine functional group.

The nitrogen atom in the piperidine ring possesses a lone pair of electrons in an sp³-hybridized orbital, making it both a potent Brønsted-Lowry base and a strong nucleophile. askfilo.comreddit.com Its nucleophilicity is significantly greater than that of its aromatic counterpart, pyridine (B92270), where the lone pair resides in an sp² orbital and is not part of the aromatic system but is less available. askfilo.comresearchgate.netpearson.com

This high nucleophilicity allows the piperidine nitrogen to readily participate in a wide range of reactions, including:

Alkylation : Reaction with alkyl halides to form quaternary ammonium (B1175870) salts.

Acylation : Reaction with acyl chlorides or anhydrides to form N-acylpiperidines.

Michael Addition : Conjugate addition to α,β-unsaturated carbonyl compounds. researchgate.net

Reductive Amination : Reaction with aldehydes or ketones in the presence of a reducing agent to form N-substituted piperidines. researchgate.net

In the context of this compound, the large substituent at the C2 position of the piperidine ring introduces significant steric hindrance around the nitrogen atom. This steric bulk would be expected to decrease the rate of its nucleophilic reactions compared to unsubstituted piperidine, particularly with sterically demanding electrophiles. However, the fundamental nucleophilic character of the nitrogen remains a central feature of the molecule's reactivity profile.

α-Functionalization and Other Carbon-Based Transformations of the Piperidine Ring

The piperidine ring is a common scaffold in pharmaceuticals and natural products, and methods for its direct functionalization are of significant interest. researchgate.net Carbon-based transformations, particularly at the α-position (C2 and C6), are crucial for elaborating the core structure.

One of the most powerful methods for α-functionalization is directed deprotonation (lithiation) followed by trapping with an electrophile. researchgate.netthieme-connect.com This typically requires the piperidine nitrogen to be protected with an activating group, such as a tert-butoxycarbonyl (Boc) group. The Boc group directs the deprotonation to the adjacent α-carbon using a strong organolithium base, such as sec-butyllithium (B1581126) (s-BuLi) or n-butyllithium (n-BuLi), to form a configurationally stable organolithium intermediate. acs.orgacs.org Subsequent reaction with a variety of electrophiles can introduce new carbon-based substituents.

For N-Boc-2-(2,5-dimethylfuran-3-yl)piperidine, deprotonation would be expected to occur at the C6 position, away from the existing C2 substituent. The reaction's success would depend on factors like steric hindrance from the furan group and the potential for competitive lithiation on the furan ring itself, although deprotonation adjacent to the nitrogen is generally favored. The use of chiral ligands, such as (-)-sparteine, can achieve asymmetric functionalization. acs.org

Below is a table of potential transformations based on this established methodology.

Transformation TypeElectrophile ExamplePotential Product at C6
AlkylationMethyl iodide (CH₃I)6-methyl-2-(2,5-dimethylfuran-3-yl)piperidine
ArylationAryl halide (e.g., PhBr) with transmetalation6-phenyl-2-(2,5-dimethylfuran-3-yl)piperidine
CarboxylationCarbon dioxide (CO₂)This compound-6-carboxylic acid
SilylationTrimethylsilyl chloride (Me₃SiCl)6-(trimethylsilyl)-2-(2,5-dimethylfuran-3-yl)piperidine
AcylationMethyl chloroformate (MeOCOCl)Methyl this compound-6-carboxylate

This table represents hypothetical transformations based on established α-functionalization methods for N-Boc piperidines. acs.orgacs.org

Conformational Dynamics and Ring Inversion Studies

The conformational behavior of the this compound molecule is governed by the dynamics of the six-membered piperidine ring. Saturated six-membered rings like piperidine predominantly adopt a chair conformation to minimize angle and torsional strain. acs.org This leads to two primary dynamic processes: ring inversion and nitrogen inversion.

Ring Inversion: The piperidine ring can undergo a "ring flip" between two chair conformations through a higher-energy twist-boat intermediate. For a 2-substituted piperidine, this process equilibrates the substituent between an axial and an equatorial position. The large 2,5-dimethylfuran group is expected to have a strong thermodynamic preference for the equatorial position to avoid steric clashes (1,3-diaxial interactions) with the axial hydrogen atoms at the C4 and C6 positions. nih.gov

However, the nature of the nitrogen substituent is critical. For N-Boc protected piperidines, a phenomenon known as allylic strain (A¹,³-strain) between the bulky Boc group and a C2 substituent can paradoxically favor a conformation where the C2 substituent is axial. nih.govrsc.org Therefore, the conformational landscape may be a complex equilibrium dependent on the N-substituent.

Nitrogen Inversion: The nitrogen atom of the piperidine ring also undergoes rapid inversion of its pyramidal geometry. mdpi.com This process interconverts the axial and equatorial orientations of the N-H proton or any N-alkyl substituent. The rate of nitrogen inversion can be influenced by protonation or complexation, but it is typically fast at room temperature. mdpi.comstackexchange.com

The table below summarizes the key characteristics of the two principal chair conformers.

FeatureEquatorial ConformerAxial Conformer
Steric Interactions Gauche interactions between the furan group and the C3 and C1 carbons of the piperidine ring.1,3-diaxial interactions between the furan group and axial hydrogens at C4 and C6.
Relative Stability (N-H, N-Alkyl) Generally more stable due to minimized steric repulsion. This is the predicted major conformer.Generally less stable and thus the minor conformer.
Relative Stability (N-Boc) Potentially less stable due to A¹,³-strain between the Boc group and the equatorial furan substituent. rsc.orgPotentially more stable as A¹,³-strain is relieved. rsc.org

Intermolecular and Intramolecular Reaction Pathways Involving Both Moieties

The presence of two distinct reactive centers allows for complex reaction pathways that involve both the furan and piperidine rings.

Intermolecular Reactions: The electron-rich 2,5-dimethylfuran ring is an excellent diene for [4+2] cycloaddition (Diels-Alder) reactions. acs.orgnih.gov It can react with various dienophiles, such as maleic anhydride or ethylene, to form an oxa-norbornene adduct. acs.orgrsc.org In the case of this compound, the piperidine ring acts as a bulky, chiral substituent. This would likely direct the dienophile to attack the face of the furan ring opposite to the piperidine (anti-attack) to minimize steric hindrance. This could lead to high diastereoselectivity in the resulting cycloadduct. The reaction can be reversible, with the product distribution often depending on whether it is under kinetic or thermodynamic control. rsc.orgrsc.org

Intramolecular Reactions: A plausible intramolecular pathway could be initiated by the acid-catalyzed hydrolysis and ring-opening of the furan moiety. This is a known transformation for furans, which can be converted to 1,4-dicarbonyl compounds. wikipedia.org For this compound, this would generate a γ-diketone tethered to the piperidine ring. The secondary amine of the piperidine is perfectly positioned to undergo an intramolecular condensation with one of the newly formed ketone groups. This type of reaction, the condensation of a 1,4-dicarbonyl with an amine, is known as the Paal-Knorr synthesis, which typically forms pyrroles. organic-chemistry.orgrgmcet.edu.in In this intramolecular variant, the reaction would result in the formation of a new fused heterocyclic ring system, demonstrating a powerful transformation that engages both original moieties.

Kinetic and Thermodynamic Aspects of Chemical Transformations

The outcomes of reactions involving this compound are governed by kinetic and thermodynamic principles.

Kinetic Aspects: The rate of a chemical reaction is determined by the height of its activation energy barrier.

α-Lithiation: The kinetics of α-deprotonation of the piperidine ring are influenced by the acidity of the C-H bond and steric accessibility. For N-Boc piperidines, the rate of rotation of the Boc group can also be a kinetically significant factor, especially at the low temperatures (-78 °C) used for these reactions. acs.org

Diels-Alder Reaction: The cycloaddition involving the furan ring can exhibit kinetic control, where the product ratio is determined by the relative rates of formation of the different stereoisomers (e.g., endo vs. exo). rsc.orgrsc.org The endo product is often formed faster due to favorable secondary orbital interactions, but may not be the most stable product.

Oxidation: The furan ring is susceptible to oxidation. For instance, the reaction of 2,5-dimethylfuran with ozone has a determined rate coefficient of (3.3 ± 1.0) × 10⁻¹⁶ cm³ molecule⁻¹ s⁻¹, indicating a relatively rapid atmospheric reaction. rsc.org

Thermodynamic Aspects: Thermodynamics governs the relative stability of reactants, products, and intermediates, determining the position of equilibrium.

Conformational Equilibrium: As discussed, the equilibrium between the axial and equatorial conformers of the furan substituent is dictated by their relative Gibbs free energies. The equatorial conformer is generally the thermodynamic product due to lower steric strain. The Gibbs free energy of activation for the chair-chair interconversion of piperidine itself is approximately 10-11 kcal/mol.

Diels-Alder Reaction: These reactions are often reversible. Under conditions of thermodynamic control (e.g., higher temperatures, longer reaction times), the product mixture will reflect the relative thermodynamic stabilities of the possible isomers. For many furan Diels-Alder reactions, the exo adduct is thermodynamically more stable than the kinetically favored endo adduct. rsc.orgrsc.org

The following conceptual table illustrates how reaction conditions might influence the outcome of a hypothetical Diels-Alder reaction on the furan ring.

ConditionControl TypeFavored ProductRationale
Low Temperature, Short TimeKineticEndo AdductLower activation energy for formation, often due to secondary orbital overlap. rsc.org
High Temperature, Long TimeThermodynamicExo AdductReversible reaction allows equilibrium to be reached, favoring the more stable isomer which has less steric strain. rsc.orgrsc.org

Advanced Theoretical and Computational Chemistry Studies of this compound

Despite a comprehensive search of available scientific literature and chemical databases, no specific advanced theoretical and computational chemistry studies have been published for the compound this compound.

This includes a lack of research in the following areas as specified:

Quantum Chemical Calculations for Molecular Structure and Electronic Properties: No Density Functional Theory (DFT) studies detailing ground state properties, spectroscopic predictions, conformational analysis, or energy landscapes for this specific molecule were found.

Mechanistic Investigations of Reaction Pathways via Transition State Analysis: There is no published research elucidating the rate-determining steps in synthetic transformations or analyzing reaction intermediates and transition state structures for the synthesis of this compound.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects: No molecular dynamics simulation studies investigating the dynamic behavior and the influence of solvents on this compound have been reported in the scientific literature.

Consequently, it is not possible to provide the detailed research findings and data tables as requested in the article outline. The scientific community has not yet directed its focus towards the computational chemical analysis of this particular compound.

Advanced Theoretical and Computational Chemistry Studies

Molecular Docking and Ligand-Target Interaction Prediction for Biological Systems

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 2-(2,5-Dimethylfuran-3-yl)piperidine, molecular docking simulations can be employed to forecast its binding affinity and interaction patterns with various biological targets, such as enzymes and receptors.

While specific molecular docking studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles of this methodology can be applied to understand its potential interactions. The process would involve preparing a 3D model of the compound and docking it into the binding site of a selected protein target. The scoring functions within the docking software then estimate the binding energy, providing a quantitative measure of the interaction strength.

The predicted interactions are typically a combination of several types of non-covalent bonds. For this compound, key interactions could include:

Hydrogen Bonding: The secondary amine in the piperidine (B6355638) ring can act as a hydrogen bond donor, while the oxygen atom in the furan (B31954) ring and the nitrogen atom in the piperidine ring can act as hydrogen bond acceptors.

Hydrophobic Interactions: The methyl groups on the furan ring and the aliphatic carbon backbone of the piperidine ring can engage in hydrophobic interactions with nonpolar residues in a protein's binding pocket.

To illustrate a hypothetical scenario, a data table summarizing potential interactions with a generic kinase binding site is presented below. This is a theoretical representation and not based on published experimental data for this specific compound.

Potential Interacting Residue (Generic Kinase) Amino Acid Interaction Type Participating Group on Ligand
Hinge RegionLeucineHydrophobic2,5-Dimethylfuran (B142691)
Catalytic SiteAspartic AcidHydrogen BondPiperidine N-H
Gatekeeper ResidueThreonineVan der WaalsPiperidine Ring
Hydrophobic PocketValineHydrophobicMethyl Groups

Such predictive studies are invaluable for hypothesis generation, allowing researchers to prioritize which biological systems to investigate experimentally for the activity of this compound.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Mechanistic Insight

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are built by correlating variations in the physicochemical properties (descriptors) of a series of compounds with their measured biological activities.

For a novel compound like this compound, QSAR methodologies would typically be applied to a library of its structural analogs. By systematically modifying the core structure—for example, by changing the substituents on the furan or piperidine rings—and measuring the biological activity of each new derivative, a dataset for QSAR analysis can be generated.

The process involves calculating a wide range of molecular descriptors for each compound, which can be categorized as:

Electronic Descriptors: Such as partial charges and dipole moments, which influence electrostatic interactions.

Steric Descriptors: Including molecular volume and surface area, which relate to the size and shape of the molecule.

Hydrophobic Descriptors: Like the logarithm of the partition coefficient (LogP), which quantifies the molecule's lipophilicity.

Topological Descriptors: Which describe the connectivity and branching of the atoms in the molecule.

Once these descriptors are calculated, statistical methods such as multiple linear regression or machine learning algorithms are used to build a mathematical equation that links the descriptors to the biological activity. A hypothetical QSAR equation might look like:

Biological Activity = c1(LogP) + c2(Dipole Moment) - c3*(Molecular Weight) + constant

Where c1, c2, and c3 are coefficients determined by the statistical analysis.

A data table of hypothetical descriptors for a small, theoretical series of analogs of this compound is provided below to illustrate the type of data used in QSAR studies.

Compound LogP Molecular Weight ( g/mol ) Topological Polar Surface Area (Ų) Hypothetical Activity (IC50, µM)
This compound2.71179.2625.175.2
Analog 1 (3-methyl removed)2.21165.2325.1710.8
Analog 2 (N-methylated piperidine)2.95193.2921.943.1
Analog 3 (furan replaced with thiophene)2.98195.3221.947.5

By analyzing the resulting QSAR model, researchers can gain mechanistic insights into which molecular properties are most influential for the observed biological activity. This knowledge is crucial for the rational design of new, more potent, or selective compounds based on the this compound scaffold.

Mechanistic Biological Interactions and Biochemical Activity

Molecular Target Identification and Binding Affinities

There is currently no published data identifying the specific molecular targets of 2-(2,5-Dimethylfuran-3-yl)piperidine. Computational studies predicting potential protein targets for novel piperidine (B6355638) derivatives have been conducted in a general sense, suggesting that such compounds could interact with various enzymes, receptors, and ion channels. However, without experimental validation, the binding affinities and specific targets for this compound remain speculative.

No studies have been found that investigate the inhibitory effects of this compound on any enzymes, including DNA Methyltransferases. Research into the enzyme inhibition profile of this compound is a necessary step to understand its potential therapeutic applications.

The interaction of this compound with specific receptors has not been documented. The piperidine scaffold is known to interact with a variety of receptors, including opioid, sigma, and muscarinic receptors. Determining whether this compound acts as an agonist, antagonist, or modulator at any receptor subtype would require dedicated radioligand binding assays and functional studies.

Interaction with Cellular Pathways and Biochemical Processes

Information regarding the effects of this compound on cellular pathways and biochemical processes is not available in the current body of scientific literature.

While furan (B31954) and piperidine derivatives have individually been reported to possess antimicrobial properties, the specific antimicrobial activity and the underlying mechanisms of this compound have not been investigated. Future research would need to assess its efficacy against a panel of clinically relevant bacteria and fungi and subsequently explore its mode of action, such as inhibition of cell wall synthesis, protein synthesis, or DNA replication.

There are no reports on how this compound may perturb cellular signaling pathways. Investigating its effects on key signaling cascades, such as those involved in inflammation, cell proliferation, or apoptosis, would be crucial to elucidating its pharmacological profile.

Structure-Activity Relationship (SAR) Studies for Understanding Mechanistic Dependencies

Structure-activity relationship (SAR) studies for this compound have not been published. Such studies, which involve the synthesis and biological evaluation of a series of analogues, are essential for identifying the key structural features responsible for any observed biological activity and for optimizing lead compounds.

In Vitro and Ex Vivo Mechanistic Studies in Model Systems

No publicly available scientific literature or research data could be identified that describes in vitro or ex vivo mechanistic studies conducted on this compound. Therefore, information regarding its effects and mechanisms of action in model systems is not available.

Principles of Molecular Recognition and Binding Mode Analysis

There is a lack of information in the scientific domain regarding the molecular recognition, binding modes, or specific biological targets of this compound. No computational or experimental studies detailing its interaction with proteins, enzymes, receptors, or other biological molecules have been published.

Research Challenges and Future Perspectives in 2 2,5 Dimethylfuran 3 Yl Piperidine Chemistry

Development of Enantioselective and Highly Efficient Synthetic Methodologies

A primary challenge in the study of 2-(2,5-Dimethylfuran-3-yl)piperidine is the development of synthetic methods that are both efficient and stereoselective. The piperidine (B6355638) ring at the 2-position is a chiral center, and it is well-established that the enantiomers of a chiral molecule can have vastly different biological activities. Therefore, methods that can selectively produce one enantiomer are of paramount importance.

Several modern synthetic strategies could be adapted for the enantioselective synthesis of this target molecule. Asymmetric hydrogenation of a corresponding pyridine (B92270) precursor is a powerful technique, often employing chiral metal catalysts. researchgate.net Biocatalytic methods, such as the use of transaminases, offer a green and highly selective alternative for the synthesis of chiral amines and could be explored for the stereoselective amination of a suitable ketone precursor. nih.govacs.org Organocatalysis, particularly the use of chiral proline derivatives, has also been successfully employed in the asymmetric synthesis of 2-substituted piperidines and could be a viable approach. acs.org Furthermore, catalytic enantioselective bromocyclization of olefinic amides presents another potential route to enantioenriched piperidine derivatives. rsc.org

The application of these methods to the synthesis of this compound will require careful optimization to accommodate the electronic and steric properties of the 2,5-dimethylfuran (B142691) substituent. The furan (B31954) ring's sensitivity to certain reagents and conditions will also need to be considered.

Synthetic MethodologyPotential AdvantagesKey Challenges for this compound
Asymmetric Hydrogenation High efficiency and atom economy.Potential for furan ring reduction; catalyst compatibility.
Biocatalysis (Transaminases) High enantioselectivity; mild reaction conditions.Substrate specificity of the enzyme; availability of suitable precursors.
Organocatalysis Metal-free; diverse catalytic systems available.Catalyst loading; potential for side reactions with the furan moiety.
Enantioselective Halocyclization Direct access to functionalized piperidines.Synthesis of the required olefinic amide precursor.

In-Depth Elucidation of Complex Reaction Mechanisms and Byproduct Formation

The synthesis of this compound is likely to involve complex reaction pathways where the formation of byproducts can compete with the desired transformation. A thorough understanding of the reaction mechanism is essential for optimizing the reaction conditions to maximize the yield of the target compound and minimize the formation of impurities.

For instance, in a potential synthesis involving the coupling of a furan-based organometallic reagent with a piperidine electrophile, or vice versa, side reactions such as homocoupling of the organometallic reagent or elimination reactions of the electrophile could occur. In electroreductive cyclization methods, the formation of hydromonomeric products is a known side reaction. nih.govbeilstein-journals.org The furan ring itself can be susceptible to ring-opening or participation in undesired side reactions under certain acidic or oxidative conditions.

Detailed mechanistic studies, employing techniques such as kinetic analysis, isotopic labeling, and in situ reaction monitoring, will be necessary to identify the key intermediates and transition states. This knowledge will enable the rational design of reaction conditions to suppress byproduct formation.

Potential ByproductPlausible Mechanistic OriginStrategy for Mitigation
Over-reduced furan ring Non-selective hydrogenation catalysts or reducing agents.Use of chemoselective catalysts; optimization of reaction time and temperature.
Ring-opened furan derivatives Strong acidic or electrophilic conditions.Use of milder reagents and buffered conditions.
Homocoupled products Side reaction of organometallic intermediates.Control of stoichiometry and addition rates; use of appropriate ligands.
Elimination products Basic conditions with a suitable leaving group on the piperidine ring.Low-temperature reactions; use of non-nucleophilic bases.

Integration of Advanced Computational Models for Predictive Design

Computational chemistry offers a powerful toolkit for accelerating the research and development of new molecules like this compound. In silico methods can provide valuable insights into the molecule's properties and reactivity, guiding experimental work and reducing the need for extensive trial-and-error. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of derivatives of the target compound, aiding in the design of more potent and selective analogs. tandfonline.comnih.gov Molecular docking simulations can be used to predict the binding mode of the compound to a potential biological target, providing a structural basis for its activity. researchgate.netnih.gov Density Functional Theory (DFT) calculations can be employed to investigate reaction mechanisms, predict the stability of intermediates, and rationalize the observed stereoselectivity in synthetic reactions.

By integrating these computational models into the research workflow, it is possible to prioritize synthetic targets, predict potential liabilities, and gain a deeper understanding of the molecular-level interactions that govern the compound's behavior.

Computational MethodApplication for this compoundExpected Outcome
QSAR Predicting biological activity of designed derivatives.Identification of key structural features for activity; prioritization of synthetic targets.
Molecular Docking Predicting binding mode and affinity to biological targets.Understanding of structure-activity relationships; design of more potent inhibitors.
DFT Calculations Elucidating reaction mechanisms and predicting reactivity.Rationalization of experimental outcomes; optimization of synthetic routes.
Molecular Dynamics Simulating the dynamic behavior of the molecule and its complexes.Assessment of binding stability; understanding of conformational preferences.

Discovery and Characterization of Novel Mechanistic Biological Targets

The hybrid structure of this compound, combining a piperidine alkaloid-like scaffold with a furan ring, suggests a high potential for diverse biological activities. Piperidine derivatives are known to interact with a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes, leading to applications in areas such as cancer therapy, neuroscience, and infectious diseases. encyclopedia.pubmdpi.com Furan-containing compounds also exhibit a broad spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. orientjchem.orgijabbr.comresearchgate.netutripoli.edu.ly

A key research direction will be to screen this compound against a panel of biological targets to identify its primary mechanism of action. This could involve high-throughput screening assays, followed by more detailed biochemical and cellular studies to characterize its effect on the identified target. The discovery of a novel biological target would open up new avenues for therapeutic intervention and a deeper understanding of cellular signaling pathways.

Potential Biological Target ClassRationale based on Structural MoietiesExamples of Specific Targets
GPCRs Piperidine is a common scaffold in GPCR ligands.Dopamine receptors, serotonin receptors, opioid receptors.
Ion Channels Many ion channel modulators contain piperidine rings.Sodium channels, potassium channels, calcium channels.
Enzymes Piperidine and furan derivatives are known enzyme inhibitors.Kinases, proteases, metabolic enzymes.
Nuclear Receptors The overall structure may allow for binding to ligand-binding domains.Estrogen receptor, androgen receptor.

Strategic Derivatization for Enhanced Mechanistic Efficacy

Once a lead biological activity is identified for this compound, a program of strategic derivatization will be crucial for optimizing its potency, selectivity, and pharmacokinetic properties. Structure-Activity Relationship (SAR) studies, where systematic modifications are made to the molecule and the resulting changes in activity are measured, will guide this process. acs.orgdndi.orgnih.gov

Derivatization could focus on several key positions. On the piperidine ring, the nitrogen atom can be functionalized with various substituents to modulate basicity and introduce new interactions with the biological target. The piperidine ring itself could be further substituted to explore conformational effects. On the furan ring, the methyl groups could be replaced with other alkyl or functional groups to probe the steric and electronic requirements for activity.

The goal of this derivatization is not only to enhance the desired biological effect but also to improve drug-like properties such as solubility, metabolic stability, and cell permeability, which are critical for the development of any new therapeutic agent.

Derivatization StrategyPosition of ModificationPotential Impact on Efficacy and Properties
N-Alkylation/Acylation Piperidine nitrogenModulate basicity, solubility, and target interactions.
Substitution on Piperidine Ring C3, C4, C5, C6 positionsIntroduce new functional groups; alter conformation.
Modification of Furan Substituents C2, C5 methyl groupsProbe steric and electronic requirements for activity.
Bioisosteric Replacement Furan or piperidine ringModulate physicochemical properties while retaining biological activity.

Bridging Fundamental Chemical Research with Biochemical Applications

The journey from a novel chemical entity like this compound to a useful biochemical tool or therapeutic lead requires a close integration of fundamental chemical research and applied biochemical investigation. nih.govmdpi.com The development of efficient and scalable synthetic routes is a prerequisite for producing the quantities of material needed for extensive biological testing.

In-depth mechanistic studies of the compound's biological activity will provide a rational basis for its further development. For example, understanding how the compound interacts with its biological target at the molecular level can inform the design of more potent and selective derivatives. Furthermore, the development of chemical probes based on the this compound scaffold could be invaluable for studying the function of its biological target in living systems.

Ultimately, the successful translation of fundamental chemical knowledge into practical biochemical applications will depend on a multidisciplinary approach, where synthetic chemists, computational chemists, biochemists, and pharmacologists work in close collaboration. The study of this compound, while challenging, holds the promise of new discoveries at the interface of chemistry and biology.

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